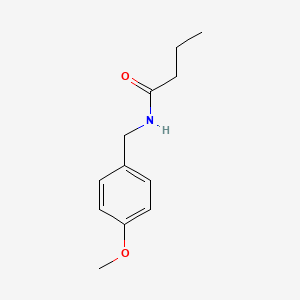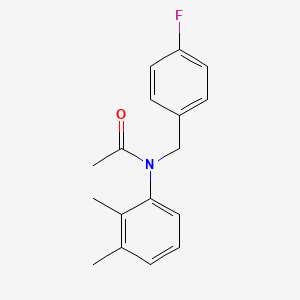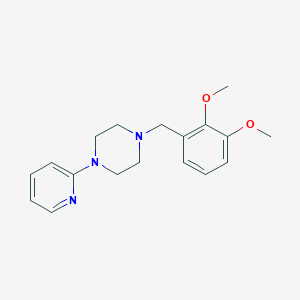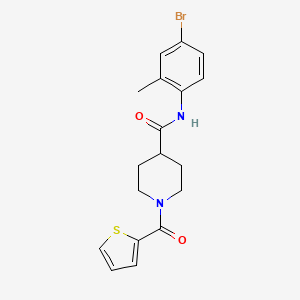![molecular formula C15H13F3N2O2 B5694216 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile (MPTA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its various biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile has been shown to have various biochemical and physiological effects, including the ability to reduce inflammation, decrease pain sensitivity, and prevent seizures. It has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile in lab experiments is its ability to selectively target certain neurotransmitter systems, making it a useful tool for studying the role of these systems in various physiological and pathological conditions. However, one limitation of using 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile. One area of interest is the development of new drugs based on the structure of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile, which could have improved efficacy and reduced toxicity. Another area of interest is the use of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile in combination with other drugs for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile and its potential applications in various fields.
合成方法
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine, followed by the addition of acrylonitrile. The resulting compound is then purified using column chromatography. Other methods involve the use of different starting materials and reagents.
属性
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)13-3-1-2-11(9-13)8-12(10-19)14(21)20-4-6-22-7-5-20/h1-3,8-9H,4-7H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHAVQKOUOFYMX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)



![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
